molecular formula C10H11BrO2 B087286 Ethyl 2-(3-bromophenyl)acetate CAS No. 14062-30-7

Ethyl 2-(3-bromophenyl)acetate

Cat. No.: B087286
CAS No.: 14062-30-7
M. Wt: 243.1 g/mol
InChI Key: CAERSDJFKGMKLY-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromophenyl)acetate: is an organic compound with the molecular formula C10H11BrO2. It is a colorless to pale yellow liquid that is used in various chemical reactions and applications. The compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethyl acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(3-bromophenyl)acetate can be synthesized through several methods. One common method involves the esterification of 3-bromophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-bromophenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

    Substitution Reactions: Products such as 2-(3-hydroxyphenyl)acetate or 2-(3-aminophenyl)acetate.

    Reduction Reactions: Ethyl 2-(3-bromophenyl)ethanol.

    Oxidation Reactions: 3-bromoquinone derivatives.

Scientific Research Applications

Ethyl 2-(3-bromophenyl)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as a building block in the manufacture of polymers and resins.

Comparison with Similar Compounds

Ethyl 2-(3-bromophenyl)acetate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(4-bromophenyl)acetate: Similar structure but with the bromine atom in the para position instead of the meta position.

    Ethyl 2-(3-chlorophenyl)acetate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: The presence of the bromine atom in the meta position of the phenyl ring in this compound imparts unique reactivity and properties compared to its analogs. This positional isomerism can influence the compound’s chemical behavior and its interactions in biological systems.

Properties

IUPAC Name

ethyl 2-(3-bromophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAERSDJFKGMKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466949
Record name Ethyl 2-(3-bromophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14062-30-7
Record name Ethyl 3-(bromophenyl)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14062-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-bromophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Employing the same general procedure as for the preparation of ethyl (4-bromophenyl)acetate (Compound A), 100 g (463 mmol) of 3-bromophenylacetic acid was converted into the title compound (yellow oil) using 2 g of conc. H2SO4 and 500 ml of ethanol.
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Synthesis routes and methods II

Procedure details

Employing the same general procedure as for the preparation of ethyl(4-bromophenyl)acetate (Compound A), 100 g (463 mmol) of 3-bromophenylacetic acid was converted into the title compound (yellow oil) using 2 g of conc. H2SO4 and 500 ml of ethanol. PMR (CDCl3): δ 1.26 (3H, t, J=7.0 Hz), 3.56 (2H, s), 4.16 (2H, q, J=7.0 Hz), 7.16-7.26 (2H, m), 7.38-7.46 (2H, m).
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Synthesis routes and methods III

Procedure details

5 g of 3-bromophenylacetic acid are dissolved in 80 ml of ethanol, 3 ml of concentrated H2SO4 are added and then the mixture is heated at reflux for two hours. The ethanol is evaporated, neutralization is carried out with a saturated K2CO3 solution and then extraction is carried out with AcOEt. The organic phase is dried over MgSO4. 5.2 g of the expected compound are obtained in the liquid form.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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